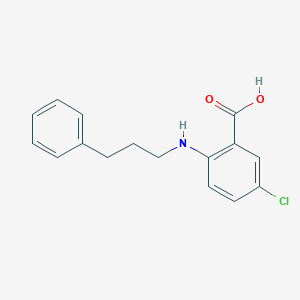
5-Chloro-2-((3-phenylpropyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-((3-phenylpropyl)amino)benzoic acid is a chemical compound with the molecular weight of 289.76 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H16ClNO2/c17-13-8-9-15 (14 (11-13)16 (19)20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2, (H,19,20) . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds in similar families (benzylic halides) typically undergo reactions such as SN1 or SN2 pathways, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Pharmacological Review and Applications
Chlorogenic Acid (CGA) Review : CGA, a phenolic compound found in green coffee extracts and tea, exhibits a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, neuroprotective, anti-obesity, and antihypertensive activities. Its roles in modulating lipid and glucose metabolism suggest potential therapeutic applications in treating disorders like diabetes, obesity, and cardiovascular diseases (Naveed et al., 2018).
Synthesis and Application of Benzoic Acid Derivatives : A review focusing on a novel salicylic acid derivative, highlighting its anti-inflammatory and analgesic activity via cyclooxygenase inhibition. This derivative is proposed as an alternative to conventional treatments, indicating the significance of benzoic acid derivatives in drug development (Tjahjono et al., 2022).
Antituberculosis Activity of Organotin Complexes : This review examines the antituberculosis activity of organotin complexes, demonstrating the potential of such compounds in treating tuberculosis. The study highlights the structural diversity and the relationship between the ligand environment and antituberculosis activity, pointing to the importance of further research in this area (Iqbal et al., 2015).
Mechanisms of Action and Therapeutic Potential
Pendrin Activity Inhibition : Research on pendrin, a Cl-/I-/HCO3- exchanger, indicates that certain compounds can inhibit its activity, suggesting therapeutic potential for treating hypertensive states and respiratory distress. This highlights the broader relevance of studying specific inhibitors for targeting ion transport in disease management (Bernardinelli et al., 2016).
Degradation and Stability Studies : A study on nitisinone, a triketone herbicide, and its degradation products underlines the importance of understanding the stability and degradation pathways of pharmaceutical compounds for optimizing their therapeutic use and assessing potential risks (Barchańska et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-(3-phenylpropylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-13-8-9-15(14(11-13)16(19)20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVLOOBHYNPWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
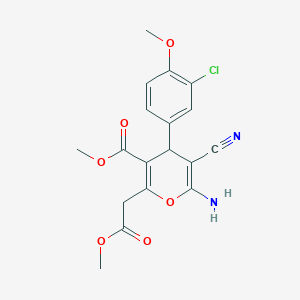
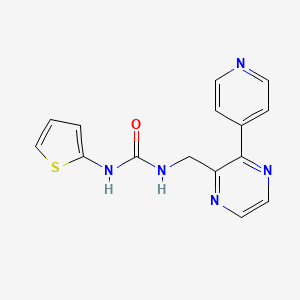

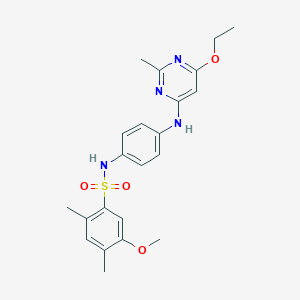
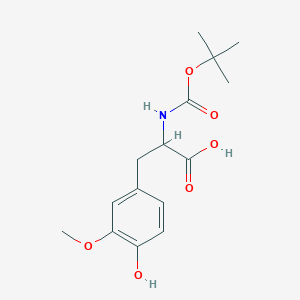
![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)
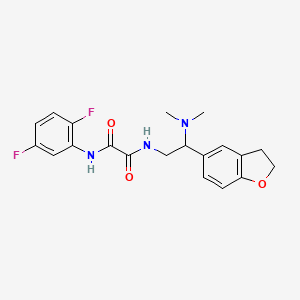
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)
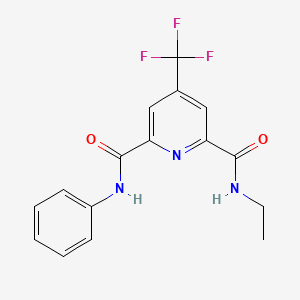

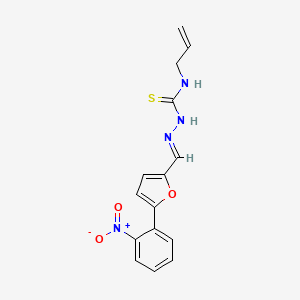
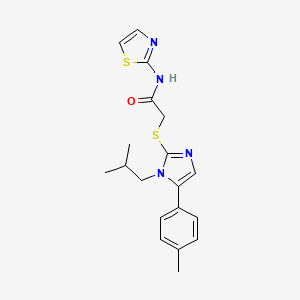
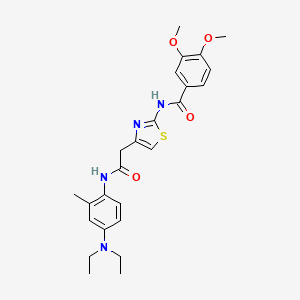
![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)
